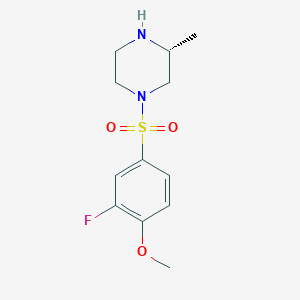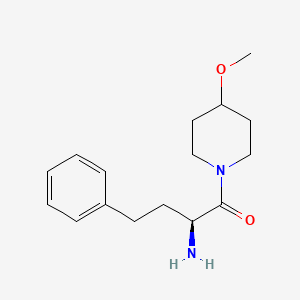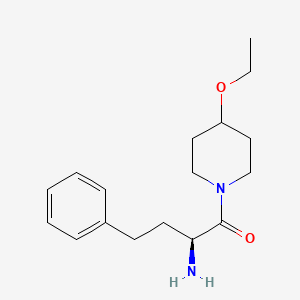![molecular formula C12H18FNO B6632820 (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol, also known as FMB, is a chiral molecule that belongs to the class of beta-adrenergic agonists. It is widely used in scientific research for its ability to selectively activate beta-adrenergic receptors. FMB has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity.
Mechanism of Action
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol acts as a selective beta-adrenergic agonist by binding to and activating beta-2 and beta-3 adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to bronchodilation, while activation of beta-3 adrenergic receptors in adipose tissue leads to thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol also has a weak affinity for beta-1 adrenergic receptors, which are predominantly expressed in the heart, but its selectivity for beta-2 and beta-3 receptors makes it a safer alternative to non-selective beta-adrenergic agonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol are mainly mediated through the activation of beta-adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. Activation of beta-3 adrenergic receptors in adipose tissue leads to increased thermogenesis and lipolysis, resulting in weight loss. However, (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has limited effects on beta-1 adrenergic receptors in the heart, which reduces the risk of adverse cardiovascular effects.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its high selectivity for beta-2 and beta-3 adrenergic receptors, its potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity, and its high yield and purity in the synthesis process. However, the limitations of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its limited effects on beta-1 adrenergic receptors, which may not accurately reflect the effects of non-selective beta-adrenergic agonists in vivo, and its potential toxicity at high doses.
Future Directions
For research on (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol include the development of more potent and selective beta-adrenergic agonists, the investigation of the structural basis of its selectivity for beta-2 and beta-3 adrenergic receptors, the exploration of its potential therapeutic applications in the treatment of other diseases, such as diabetes and cancer, and the evaluation of its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol involves the reaction of (2-fluoro-5-methylphenyl)methanamine with (2S)-2-hydroxybutan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The yield of the synthesis process is high, and the purity of the final product can be easily achieved through recrystallization.
Scientific Research Applications
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol is widely used in scientific research to study the beta-adrenergic receptor signaling pathway. It has been shown to selectively activate beta-2 adrenergic receptors, which are predominantly expressed in the lungs and play a crucial role in bronchodilation. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has also been used to study the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue and plays a role in thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, respiratory disorders, such as asthma and chronic obstructive pulmonary disease, and obesity.
properties
IUPAC Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-11(8-15)14-7-10-6-9(2)4-5-12(10)13/h4-6,11,14-15H,3,7-8H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASMUIRJIOFSCR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)



![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
